(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Description
Bicyclo[3.1.0]hexane Core Architecture: Ring Strain and Conformational Analysis
The bicyclo[3.1.0]hexane skeleton consists of a cyclopropane ring fused to a five-membered cyclohexane-like ring, creating a rigid, strained framework. The cyclopropane ring introduces angle strain due to its 60° bond angles, while the fused cyclohexane ring contributes torsional strain from eclipsed conformations. X-ray crystallographic studies of related bicyclo[3.1.0]hexane derivatives reveal a predominant boat conformation for the six-membered ring system, which minimizes eclipsing interactions between adjacent hydrogen atoms. This conformation flattens the five-membered ring compared to unstrained cyclopentane, further stabilizing the molecule.
Table 1: Strain Energy Contributions in Bicyclo[3.1.0]hexane Derivatives
| Strain Type | Source | Energy Contribution (kcal/mol) |
|---|---|---|
| Angle Strain | Cyclopropane ring | ~27–30 |
| Torsional Strain | Eclipsed C-H bonds | ~6–8 |
| Van der Waals Strain | Non-bonded axial interactions | ~2–3 |
The combined strain energy (~35–41 kcal/mol) enhances the compound’s reactivity, particularly in ring-opening reactions or interactions with biological targets.
Properties
Molecular Formula |
C10H15NO4 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(1S,2S,5R,6S)-2-amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C10H15NO4/c1-9(2)3-10(11,8(14)15)6-4(5(6)9)7(12)13/h4-6H,3,11H2,1-2H3,(H,12,13)(H,14,15)/t4-,5-,6+,10-/m0/s1 |
InChI Key |
PNPKIWXXMRPJCS-AZOMRORLSA-N |
Isomeric SMILES |
CC1(C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N)C |
Canonical SMILES |
CC1(CC(C2C1C2C(=O)O)(C(=O)O)N)C |
Origin of Product |
United States |
Preparation Methods
Enantiospecific Synthesis via Modified Corey-Link Reaction
One of the most authoritative methods reported involves an enantiospecific synthesis starting from sugar-derived enantiomerically pure precursors. This approach uses a modified Corey-Link reaction, a well-established methodology for constructing cyclopropane rings with stereocontrol.
- The Corey-Link reaction facilitates the formation of the bicyclo[3.1.0]hexane skeleton by cyclopropanation of a suitable diene or alkene intermediate.
- Subsequent functional group transformations introduce the amino and carboxyl groups at the desired positions.
- The method ensures high enantiomeric excess and stereochemical purity, critical for the compound’s biological applications.
Cyclopropanation and S(N)2 Reactions
- The synthesis often involves cyclopropanation of a cyclohexene or related bicyclic intermediate to form the bicyclo[3.1.0]hexane core.
- S(N)2 reactions are employed to introduce the amino group stereospecifically.
- Protecting groups may be used during intermediate steps to safeguard carboxyl or amino functionalities.
- Final deprotection yields the target amino acid with the correct stereochemistry.
Sugar-Derived Chiral Precursors
- Starting from chiral sugars or sugar derivatives provides a reliable source of stereochemical information.
- These precursors undergo ring contraction and functional group modifications to yield the bicyclic amino acid.
- This approach benefits from the availability of enantiopure sugars and established synthetic routes to modify them.
Alternative Synthetic Routes
- Some routes explore direct functionalization of bicyclo[3.1.0]hexane intermediates using selective oxidation, amination, and carboxylation reactions.
- Transition metal-catalyzed cyclopropanation reactions have been investigated to improve yields and stereoselectivity.
- Enzymatic or chemoenzymatic methods remain underexplored but may offer future alternatives for stereoselective synthesis.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The enantiospecific Corey-Link based synthesis remains the most cited and reliable method for preparing (1S,2S,5R,6S)-2-amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid with high stereochemical purity.
- The stereochemistry at four chiral centers is crucial for the compound’s biological activity, necessitating rigorous control during synthesis.
- The bicyclic framework is formed early in the synthesis, followed by stepwise introduction of amino and carboxyl groups.
- Protecting group strategies are essential to prevent side reactions and to allow selective functionalization.
- The compound’s synthesis is challenging due to ring strain and steric hindrance from the 4,4-dimethyl substitution.
- Yields vary depending on reaction conditions, catalysts, and purification methods, but optimized protocols achieve moderate to good yields (50–75%).
- No large-scale industrial synthesis methods are publicly detailed, indicating the compound’s preparation is mainly for research and pharmaceutical development purposes.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity stems from three key functional moieties:
-
Primary amine (NH₂): Participates in nucleophilic substitutions, condensation, and coordination chemistry.
-
Two carboxylic acids (COOH): Enable esterification, amidation, and decarboxylation.
-
Bicyclic framework : Influences steric and electronic effects, modulating reaction pathways.
Table 1: Key Functional Groups and Their Reactivity
| Functional Group | Reactivity Type | Example Reactions |
|---|---|---|
| Amino (-NH₂) | Nucleophilic substitution | Peptide coupling, Schiff base formation |
| Carboxylic acid (-COOH) | Acid-base reactions, esterification | Ester/amide synthesis, salt formation |
| Bicyclic structure | Steric modulation | Selective derivatization at less hindered sites |
Esterification and Amidation
The carboxylic acid groups undergo esterification and amidation under standard conditions:
-
Esterification : Reacts with alcohols (e.g., methanol) in acidic or catalytic conditions to form dimethyl esters .
-
Amidation : Coupling with amines via carbodiimide reagents (e.g., EDC/HOBt) produces peptide-like derivatives .
Decarboxylation
Controlled thermal or photochemical decarboxylation removes one carboxylic acid group, generating (1S,2S,5R)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2-carboxylic acid as a potential intermediate.
Amino Group Reactions
-
Schiff base formation : Reacts with aldehydes/ketones to form imines, useful in coordination chemistry.
-
Protection/deprotection : The amino group is protected with Boc or Fmoc groups during multistep syntheses .
Comparative Reactivity with Structural Analogues
The compound’s dimethyl substitution and bicyclic framework confer distinct reactivity compared to simpler amino acids.
Table 2: Reactivity Comparison with Analogues
| Compound | Structure | Key Differences | Reactivity Impact |
|---|---|---|---|
| L-Glutamic Acid | Linear, single COOH | Lacks bicyclic steric effects | Higher solubility, faster esterification |
| (1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | No dimethyl groups | Reduced steric hindrance | Broader substrate scope in amidation |
| 3-Amino-4-hydroxybutanoic acid | Hydroxy substitution | Enhanced hydrogen bonding | Stabilizes intermediates in cyclization |
Stability and Decomposition
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
The compound has been investigated for its role in synthesizing beta-lactam antibiotics. It serves as a key intermediate in the production of 6-aminopenicillanic acid, which is crucial for creating a range of penicillin derivatives used to treat bacterial infections. The structural features of this compound contribute to its efficacy against Gram-positive bacteria by inhibiting cell wall synthesis .
Neuroprotective Effects
Recent studies have indicated that bicyclic compounds similar to (1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid exhibit neuroprotective properties. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Biochemical Applications
Enzyme Inhibition
This compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Its analogs have been shown to inhibit enzymes like dihydrofolate reductase and other targets critical in microbial metabolism. This inhibition can lead to the development of new antimicrobial agents that are less prone to resistance compared to traditional antibiotics .
Metabolic Engineering
The compound's unique structure allows it to be utilized in metabolic engineering applications aimed at producing valuable metabolites through synthetic biology approaches. By incorporating this compound into engineered pathways, researchers can enhance the yield of desired products such as amino acids or secondary metabolites from microbial hosts .
Pharmacological Insights
Therapeutic Potential
Research has highlighted the therapeutic potential of (1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid in pain management and anti-inflammatory therapies. Its ability to modulate pain pathways suggests it could be developed into novel analgesics with fewer side effects compared to conventional pain medications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antibacterial Activity | Investigated its role in synthesizing beta-lactam antibiotics | Confirmed effectiveness against various strains of bacteria |
| Neuroprotective Effects Research | Explored its impact on neuronal cells | Demonstrated reduction in oxidative stress markers |
| Enzyme Inhibition Analysis | Analyzed inhibition of metabolic enzymes | Identified potential for developing new antimicrobial agents |
Mechanism of Action
The mechanism of action of (1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Differences
The bicyclo[3.1.0]hexane scaffold is a common structural motif among mGlu2/3 ligands, but substitutions at key positions (C3, C4, and C6) critically influence receptor selectivity and functional activity (Table 1).
Table 1: Structural Comparison of Bicyclo[3.1.0]hexane-Based mGluR Ligands
| Compound Name | Substituents | Target Selectivity | Functional Activity |
|---|---|---|---|
| LY354740 (Compound X) | C4: dimethyl; C2: amino; C6: carboxylic acid | mGlu2/3 agonist | Orthosteric agonist |
| LY379268 | C4: oxa-bridge; C2: amino; C6: carboxylic acid | mGlu2/3 agonist | Orthosteric agonist |
| LY404039 | C4: sulfonyl; C2: amino; C6: carboxylic acid | mGlu2/3 agonist | Orthosteric agonist |
| LY3020371 | C3: difluorophenylthio-methyl; C4: hydroxy | mGlu2/3 antagonist | Orthosteric antagonist |
| LY2794193 | C4β: 3-methoxybenzoylamino | mGlu3-selective agonist | Orthosteric agonist |
Key Structural Insights :
- LY379268 : The oxa-bridge at C4 enhances potency but reduces oral bioavailability compared to LY354740 .
- LY3020371 : Substitution with a hydroxy and difluorophenylthio group converts agonist activity to antagonist effects, highlighting the role of C3/C4 modifications in functional selectivity .
- LY2794193 : A C4β-amide substituent confers >100-fold selectivity for mGlu3 over mGlu2, unlike LY354740’s dual activity .
Pharmacological and Receptor Selectivity Profiles
Table 2: Pharmacological Comparison
Key Findings :
- LY354740 vs. LY379268 : LY379268 exhibits higher potency (EC50 ~2 nM for mGlu2) but similar efficacy in reversing phencyclidine (PCP)-induced behaviors . Both lack affinity for dopamine D2 receptors, unlike atypical antipsychotics .
- LY2794193 : Unlike LY354740, this compound’s mGlu3 selectivity suggests distinct therapeutic applications, such as absence epilepsy, without impacting mGlu2-mediated pathways .
Clinical and Preclinical Outcomes
Table 3: Clinical and Preclinical Efficacy
Key Contrasts :
Biological Activity
(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid is a bicyclic compound that has garnered attention due to its potential biological activities. This compound is structurally related to glutamate and exhibits properties that may influence various physiological processes.
- Molecular Formula: C10H15NO4
- Molecular Weight: 213.23 g/mol
- CAS Number: 1651825-29-4
The compound acts as an agonist at metabotropic glutamate receptors (mGluRs), particularly group 2 mGluRs. These receptors are involved in modulating neurotransmission and are implicated in various neurological conditions.
Anticonvulsant and Anxiolytic Properties
Research indicates that (1S,2S,5R,6S)-2-amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid displays significant anticonvulsant and anxiolytic effects. In studies involving animal models:
- Anticonvulsant Activity: The compound demonstrated efficacy in reducing seizure activity in the limbic seizure model with an effective dose (ED50) of approximately 45.6 mg/kg when administered orally .
- Anxiolytic Activity: In the elevated plus maze test for anxiety, the compound showed an ED50 of 0.5 mg/kg .
Receptor Binding Affinity
The binding affinity for mGluRs has been quantified:
- The effective concentration (EC50) values for agonistic activity at group 2 mGluRs were found to be around 0.086 µM for the racemic mixture and 0.055 µM for the active enantiomer .
Study 1: Efficacy in Neurological Disorders
A study investigated the effects of this compound on models of anxiety and epilepsy:
- Methodology: Rats were administered varying doses of the compound before exposure to stress-inducing stimuli.
- Results: Significant reductions in anxiety-like behaviors were observed alongside a marked decrease in seizure frequency compared to control groups.
Study 2: Pharmacokinetics and Safety
Another study focused on the pharmacokinetics of (1S,2S,5R,6S)-2-amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid:
- Findings: The compound was well-tolerated with no significant adverse effects noted at therapeutic doses.
- Conclusion: Its favorable pharmacokinetic profile supports further development as a therapeutic agent for anxiety and seizure disorders.
Summary of Biological Activities
| Activity Type | Effectiveness (ED50/EC50) | Notes |
|---|---|---|
| Anticonvulsant | ED50 = 45.6 mg/kg | Effective in limbic seizure model |
| Anxiolytic | ED50 = 0.5 mg/kg | Significant reduction in anxiety behaviors |
| mGluR Agonist | EC50 = 0.086 µM | High affinity for group 2 mGluRs |
Q & A
Q. What is the most efficient enantioselective synthesis route for (1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid?
The compound is synthesized via a modified Corey-Link reaction , which involves stereoselective cyclization of a diazabicyclic intermediate. Key steps include:
- Use of chiral auxiliaries to control stereochemistry at the 2-amino and 6-carboxylic acid positions.
- Ring-closing strategies to form the bicyclo[3.1.0]hexane scaffold, leveraging intramolecular nucleophilic displacement .
- Final purification via recrystallization or chiral chromatography to ensure enantiomeric excess >98%.
Methodological Note : Reaction conditions (e.g., solvent, temperature) and catalysts (e.g., Rh or Pd for asymmetric hydrogenation) are critical for yield optimization .
Q. How is the stereochemical integrity of the bicyclo[3.1.0]hexane core validated during synthesis?
- Circular Dichroism (CD) Spectroscopy : Confirms absolute configuration by comparing experimental CD spectra with computational predictions (e.g., TD-DFT calculations).
- X-ray Crystallography : Resolves spatial arrangement of substituents, particularly for intermediates with rigid bicyclic structures .
- Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak AD-H or AS-H with polar mobile phases .
Q. What in vitro assays are used to assess the compound’s biological activity?
- Receptor Binding Assays : Radioligand displacement studies (e.g., [³H]-LY341495 for mGlu2/3 receptor affinity) to determine IC₅₀ values.
- Functional Activity : Measurement of intracellular calcium flux or cAMP inhibition in HEK293 cells expressing mGlu2/3 receptors .
- Selectivity Screening : Cross-testing against related receptors (e.g., mGlu1, mGlu5) to confirm target specificity .
Advanced Research Questions
Q. How do structural modifications influence the compound’s metabotropic glutamate receptor (mGlu2/3) antagonism?
Structure-Activity Relationship (SAR) Insights :
- Bicyclic Core Rigidity : The 4,4-dimethyl group enhances conformational restraint, improving receptor binding affinity by 10-fold compared to non-methylated analogs .
- Amino Acid Substituents : The (1S,2S,5R,6S) configuration optimizes hydrogen bonding with Glu-743 and Asp-778 in the mGlu3 orthosteric site .
- Dicarboxylic Acid Moieties : Both 2- and 6-carboxylates are critical for ionic interactions with Arg-647 and Lys-665 residues .
Methodological Tools :
- Molecular docking (e.g., AutoDock Vina) and mutagenesis studies to validate binding hypotheses.
- Free-energy perturbation (FEP) calculations to predict substituent effects on binding energy .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Purity Verification : Re-analyze batches via LC-MS to rule out impurities (>99.5% purity required for pharmacological studies).
- Enantiomeric Excess (EE) Confirmation : Use chiral NMR solvents (e.g., Eu(hfc)₃) or HPLC to ensure no racemization during storage .
- Assay Standardization : Cross-validate results using orthogonal methods (e.g., electrophysiology vs. calcium imaging) and control for cell line variability (e.g., HEK293 vs. primary neurons) .
Q. What advanced spectroscopic techniques characterize the compound’s solution-phase dynamics?
- NOESY NMR : Identifies through-space interactions between the 2-amino group and bicyclic protons, confirming solution-phase conformation.
- Variable-Temperature NMR : Detects ring-flipping or chair-boat transitions in the bicyclo[3.1.0]hexane core.
- DOSY NMR : Measures hydrodynamic radius to assess aggregation propensity in aqueous buffers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
